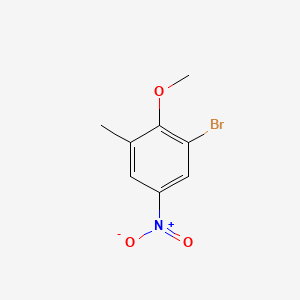

5-Chloro-2-methoxy-3-methylpyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Chloro-2-methoxy-3-methylpyridine is a chemical compound . It is also known as 3-Chloro-2-methoxy-5-methylpyridine . It is stored in a dry room at room temperature .

Molecular Structure Analysis

The molecular weight of 5-Chloro-2-methoxypyridine is 143.57 . The InChI code is 1S/C6H6ClNO/c1-9-6-3-2-5(7)4-8-6/h2-4H,1H3 . The SMILES string is COc1ccc(Cl)cn1 .Physical and Chemical Properties Analysis

This compound has a refractive index of n20/D 1.5260 (lit.) . It has a boiling point of 181-182 °C (lit.) and a density of 1.193 g/mL at 25 °C (lit.) .科学的研究の応用

Role in Medicinal Chemistry and Drug Development

Compounds similar to 5-Chloro-2-methoxy-3-methylpyridine play significant roles in the synthesis of pharmaceuticals. For example, the pharmacological review of chlorogenic acid (CGA), a phenolic compound, highlights its potential in treating metabolic syndrome, showcasing the importance of such compounds in developing treatments for chronic conditions (Naveed et al., 2018). Additionally, the synthesis of omeprazole and related pharmaceutical impurities demonstrates the critical role of methoxy and chloro-substituted pyridines in creating drugs that inhibit gastric ATPase, vital for treating ulcers (Saini et al., 2019).

Safety and Hazards

The safety data sheet for 2-Chloro-3-methoxy-5-methylpyridine indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . The hazard classifications include Acute Tox. 4 Dermal, Acute Tox. 4 Oral, Aquatic Chronic 3, and Skin Irrit. 2 .

作用機序

Target of Action

5-Chloro-2-methoxy-3-methylpyridine is primarily used in the synthesis of biaryls via palladium-catalyzed Hiyama cross-coupling with aryltrifluorosilanes . The primary targets of this compound are the organoboron reagents used in the Suzuki–Miyaura (SM) cross-coupling reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the SM cross-coupling reaction . In this process, the organoboron reagents are transferred from boron to palladium . This results in the formation of new carbon-carbon bonds, which is crucial for the synthesis of biaryls .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the SM cross-coupling reaction . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects include the synthesis of a wide range of biaryl compounds, which are important in various fields such as pharmaceuticals and materials science .

Result of Action

The primary result of the action of this compound is the formation of biaryl compounds via the SM cross-coupling reaction . These compounds have a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction is known to be sensitive to the presence of water and oxygen . Therefore, these reactions are typically carried out under an inert atmosphere and in anhydrous conditions . Additionally, the reaction temperature and the choice of solvent can also have a significant impact on the reaction outcome .

特性

IUPAC Name |

5-chloro-2-methoxy-3-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5-3-6(8)4-9-7(5)10-2/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDAXYOAKDLVDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7'-Fluoro-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B594435.png)